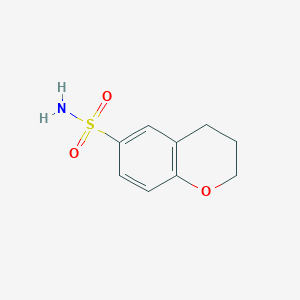

3,4-dihydro-2H-1-benzopyran-6-sulfonamide

描述

3,4-Dihydro-2H-1-benzopyran-6-sulfonamide is a heterocyclic organic compound featuring a benzopyran core fused with a sulfonamide functional group. This structural motif is of interest in medicinal chemistry due to its similarity to pharmacologically active sulfonamide derivatives, such as carbonic anhydrase inhibitors and diuretics .

属性

IUPAC Name |

3,4-dihydro-2H-chromene-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLIFDXUTNJPRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)S(=O)(=O)N)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with sulfonamide under specific conditions. One common method includes the use of sodium-chlor and aluminum chloride as catalysts, followed by the addition of 4-bromo-2-(4-fluorophenoxy) methyl-butyrates . The reaction is carried out at elevated temperatures, around 110°C, for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar reaction conditions as described above. The process typically includes steps such as mixing, heating, extraction, and purification to obtain the compound in high purity and yield .

化学反应分析

Types of Reactions

3,4-dihydro-2H-1-benzopyran-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted benzopyran derivatives .

科学研究应用

Biological Activities

Research indicates that 3,4-dihydro-2H-1-benzopyran-6-sulfonamide exhibits several notable biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Dipeptidyl Peptidase-IV Inhibition : Derivatives of this compound have been explored as potential inhibitors for Dipeptidyl Peptidase-IV, an enzyme implicated in type 2 diabetes management. This activity may help regulate blood sugar levels.

- Anticancer Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation, indicating potential applications in oncology .

Applications in Research

The compound's unique properties make it suitable for various applications:

- Pharmaceutical Development : Its structural similarity to known bioactive compounds positions it as a candidate for drug discovery aimed at treating infections and metabolic disorders.

- Biochemical Studies : Interaction studies with enzymes and receptors are crucial for understanding its mechanism of action and therapeutic effects .

- Formulation Development : Research into formulations containing this compound is ongoing, aiming to optimize delivery methods and enhance bioavailability.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2H-chromen-6-sulfonamide | Chroman derivative | Enhanced solubility and bioavailability |

| N-ethyl-3,4-dihydro-2H-1-benzopyran | Ethyl-substituted | Increased lipophilicity for better membrane penetration |

| 3,4-dihydroquinolinone | Quinoline derivative | Known for potent anti-cancer properties |

This table illustrates the diversity within the benzopyran family while highlighting the unique characteristics of this compound that may lead to specific therapeutic applications or enhanced biological activity.

Case Studies

Several studies have documented the efficacy of derivatives of this compound:

- Dipeptidyl Peptidase-IV Inhibitors : A study focused on designing derivatives that inhibit Dipeptidyl Peptidase-IV showed promising results in lowering blood glucose levels in preclinical models.

- Antimicrobial Activity : Research demonstrated that certain derivatives exhibited significant antibacterial effects against multidrug-resistant strains of bacteria, indicating their potential as new antimicrobial agents .

作用机制

The mechanism of action of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

Table 1: Structural Analog Comparison

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Potential Impact |

|---|---|---|---|---|

| 3,4-Dihydro-2H-1-benzopyran-6-sulfonamide | Not Provided | C₉H₁₁NO₃S | None (parent structure) | Baseline reactivity |

| 4-Oxo derivative | 955903-90-9 | C₉H₉NO₄S | 4-ketone | Increased polarity |

| 2-Cyclopropyl-4-methyl analog | 2171987-66-7 | C₁₃H₁₇NO₃S | 2-cyclopropyl, 4-methyl | Enhanced metabolic stability |

| Brinzolamide (thieno analog) | 138890-62-7 | C₁₂H₂₁N₃O₅S₃ | Thieno ring, methoxypropyl | Carbonic anhydrase inhibition |

Pharmacological and Therapeutic Comparisons

Brinzolamide: A Thieno-Thiazine Sulfonamide

Brinzolamide (CAS 138890-62-7), a structurally related sulfonamide, replaces the benzopyran core with a thieno[3,2-e]-1,2-thiazine ring. It is a carbonic anhydrase inhibitor used topically to treat glaucoma. The thieno-thiazine system enhances binding to ocular carbonic anhydrase isoforms, demonstrating how ring system variations dictate target specificity .

Meticrane: Benzothiopyran Sulfonamide

Meticrane (CAS 1081-64-6), a diuretic, features a benzothiopyran core with a sulfonyl chloride group. Its mechanism involves renal carbonic anhydrase inhibition, highlighting the therapeutic versatility of sulfonamide-containing heterocycles .

Physicochemical Property Analysis

Limited data are available for the parent compound, but inferences can be drawn from analogs:

- Polarity: The 4-oxo derivative (C₉H₉NO₄S) is more polar than the parent due to the ketone.

- Stability : Sulfonamides generally exhibit high thermal stability but may hydrolyze under strongly acidic/basic conditions.

生物活性

3,4-Dihydro-2H-1-benzopyran-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

Chemical Structure and Properties

This compound features a benzopyran ring structure with a sulfonamide group at the 6-position. Its molecular formula is with a molecular weight of approximately 203.25 g/mol. The unique configuration of this compound contributes to its biological activities, particularly in pharmacology.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. A study focusing on derivatives of this compound indicated its potential as a Dipeptidyl Peptidase-4 (DPP-IV) inhibitor , which is crucial for managing type 2 diabetes. The inhibition of DPP-IV can lead to improved blood sugar control, making it a target for therapeutic development.

Additionally, derivatives of this compound have been shown to possess antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The mechanism involves the inhibition of bacterial enzymes, which disrupts their metabolic functions and leads to cell death .

Anticancer Activity

The benzopyran moiety is known for its presence in numerous natural products with anticancer properties. Studies have indicated that compounds similar to this compound can exhibit cytotoxic effects on cancer cell lines. For instance, related benzopyran compounds showed significant cytotoxicity against human promyelocytic leukemic HL-60 cells, suggesting that further investigation into the anticancer potential of this compound is warranted .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can bind to the active sites of various enzymes, inhibiting their activity and thus affecting metabolic pathways.

- Signal Modulation : The compound may modulate signaling pathways by interacting with receptors involved in cellular communication .

Synthesis and Evaluation

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, researchers synthesized various analogs and evaluated their antimicrobial properties against resistant bacterial strains .

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2H-chromen-6-sulfonamide | Chroman derivative | Enhanced solubility and bioavailability |

| N-ethyl-3,4-dihydro-2H-1-benzopyran | Ethyl-substituted derivative | Increased lipophilicity for better membrane penetration |

| 3,4-dihydroquinolinone | Quinoline derivative | Known for potent anti-cancer properties |

This table illustrates the diversity within the benzopyran family and highlights how structural modifications can lead to enhanced biological activities.

Clinical Implications

The potential therapeutic applications of this compound extend beyond antimicrobial and anticancer effects. Its ability to inhibit DPP-IV positions it as a candidate for diabetes management. Furthermore, ongoing research aims to explore its efficacy against other diseases influenced by enzyme activity and cellular signaling pathways.

常见问题

Q. What are the recommended synthetic routes for 3,4-dihydro-2H-1-benzopyran-6-sulfonamide, and how can reaction efficiency be optimized?

Methodological Answer: A high-yield synthesis (92%) for structurally related disulfonamides involves reductive amination with NaCNBH₃ in 1,2-dichloroethane under acidic conditions, followed by functionalization with bromomethylbenzenesulfonamide derivatives (e.g., Scheme 1 in ). Key optimization steps include:

- Solvent selection : Use polar aprotic solvents (e.g., DCE) to stabilize intermediates.

- Catalysis : Acetic acid enhances protonation of imine intermediates, accelerating reductive amination.

- Purification : Recrystallization from DMSO/ethanol mixtures improves purity, as evidenced by sharp melting points (260–262°C) and clean NMR spectra .

Q. How should researchers characterize the purity and structural integrity of synthesized this compound?

Methodological Answer: Combine multiple spectroscopic techniques:

- 1H NMR : Identify aromatic protons (δ 7.1–8.3 ppm) and exchangeable NH peaks (δ 10.4–10.6 ppm) in DMSO-d₆ .

- IR Spectroscopy : Confirm sulfonamide groups via S=O stretches (1345 cm⁻¹ and 1163 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (e.g., 70 eV ionization) to verify molecular ion peaks (e.g., m/z = 717 for analogs) .

- Melting Point Analysis : Sharp ranges (e.g., 260–262°C) indicate purity .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer: Refer to SDS guidelines for structurally similar compounds (e.g., 3,4-dihydro-2H-pyran):

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts.

- Spill Management : Neutralize acidic residues with 1 M NaOH and adsorb solids using silica gel .

Advanced Research Questions

Q. How can conflicting solubility or stability data for this compound derivatives be resolved?

Methodological Answer: Divergent results often arise from methodological differences. To address this:

- Standardize Solvent Systems : Compare solubility in DMSO vs. aqueous buffers (e.g., pH-adjusted Milli-Q water).

- Adsorption Mitigation : Deactivate glassware with 5% dimethyldichlorosilane to prevent analyte loss, as demonstrated in SPE protocols for sulfonamides .

- Stability Studies : Conduct accelerated degradation tests under UV light or varying temperatures (25–40°C) and monitor via HPLC .

Q. What advanced functionalization strategies enable selective modification of the benzopyran-sulfonamide scaffold?

Methodological Answer: Leverage orthogonal reactivity:

- Electrophilic Aromatic Substitution : Introduce halogens (Cl, F) at the 6-position using AlCl₃ catalysis (e.g., 6-fluoro analogs in ).

- Suzuki Coupling : Attach aryl boronic acids to brominated derivatives (see Scheme 2 in ).

- Sulfonamide Alkylation : React with 4-(bromomethyl)benzenesulfonamide under mild K₂CO₃/DMF conditions .

Q. How can computational models predict the bioactivity of this compound analogs?

Methodological Answer: Hybrid approaches combining wet-lab and computational

- Receptor-Based Modeling : Train ML models on agonistic profiles of related receptors (e.g., mouse/human olfactory receptors) to extrapolate binding features .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values for enzyme inhibition .

Q. What analytical workflows are recommended for detecting trace levels of benzopyran-sulfonamides in environmental samples?

Methodological Answer: Adapt SPE protocols from :

- Extraction : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Load 100 mL filtered sample spiked with deuterated internal standards (e.g., triclosan-d₃).

- Detection : Employ LC-MS/MS with MRM transitions optimized for sulfonamide fragmentation (e.g., m/z 717 → 134) .

- Validation : Assess matrix effects via spike/recovery tests in sludge or river water .

Data Contradiction and Reproducibility

Q. How should researchers address non-overlapping clusters in structure-activity relationship (SAR) studies?

Methodological Answer: Divergent SAR clusters (e.g., ) often stem from:

- Assay Variability : Standardize cell lines (e.g., HEK293 for receptor transfection) and control for batch effects.

- Feature Selection : Use cheminformatic tools (e.g., RDKit) to align molecular descriptors across studies.

- Meta-Analysis : Apply multidimensional scaling to reconcile datasets from heterologous expression vs. computational models .

Q. What frameworks ensure methodological rigor in open-data sharing for benzopyran-sulfonamide research?

Methodological Answer: Balance transparency with ethical constraints:

- Anonymization : Strip patient/metadata identifiers in health-related studies.

- FAIR Principles : Assign persistent identifiers (DOIs) to spectral datasets (NMR, MS) and deposit in repositories like Zenodo.

- Collaborative Validation : Reproduce key syntheses across labs to confirm yields and spectral profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。